Cas no 120926-46-7 (Isoliquiritin apioside)
Isoliquiritin apioside Chemical and Physical Properties
Names and Identifiers
-
- Isoliquiritin apioside
- Neolicuroside
- (2E)-3-[4-[(2-O-D-apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]phenyl]-1-(2,4-dihydroxyphenyl)-2-propen-1-one
- Soliquiritin apioside
- (E)-3-[4-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-(2,4-dihydroxyphenyl)prop-2-en-1-one
- 9578AF
- C26H30O13
- MS-30072
- HY-N2497
- DTXSID501314302
- MFCD20487832
- CS-0022768
- A934775
- (E)-3-(4-(((2S,3R,4S,5S,6R)-3-(((2S,3R,4R)-3,4-Dihydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one
- 120926-46-7
- CHEBI:191794
- AKOS030530377
- (E)-3-[4-[3-[3,4-dihydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxyphenyl]-1-(2,4-dihydroxyphenyl)prop-2-en-1-one
- VMMVZVPAYFZNBM-FPYGCLRLSA-N
- LMPK12120023
- (E)-3-[4-[3-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-(2,4-dihydroxyphenyl)prop-2-en-1-one
- Licuroside
- (E)-3-{4-[3-(3,4-Dihydroxy-4-hydroxymethyl-tetrahydro-furan-2-yloxy)-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-yloxy]-phenyl}-1-(2,4-dihydroxy-phenyl)-propenone
- CHEBI:193222
- AKOS037514704
- DA-54429
-
- MDL: MFCD20487832
- Inchi: 1S/C26H30O13/c27-10-19-20(32)21(33)22(39-25-23(34)26(35,11-28)12-36-25)24(38-19)37-15-5-1-13(2-6-15)3-8-17(30)16-7-4-14(29)9-18(16)31/h1-9,19-25,27-29,31-35H,10-12H2/b8-3+/t19-,20-,21+,22-,23+,24-,25+,26-/m1/s1
- InChI Key: VMMVZVPAYFZNBM-KVFWHIKKSA-N
- SMILES: O([C@H]1[C@@H]([C@@](CO)(CO1)O)O)[C@H]1[C@H](OC2C=CC(/C=C/C(C3C=CC(=CC=3O)O)=O)=CC=2)O[C@H](CO)[C@H]([C@@H]1O)O
Computed Properties
- Exact Mass: 550.16900
- Monoisotopic Mass: 550.16864101 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 8
- Hydrogen Bond Acceptor Count: 13
- Heavy Atom Count: 39
- Rotatable Bond Count: 9
- Complexity: 833
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 8
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 216
- Molecular Weight: 550.5
- XLogP3: 0.1
Experimental Properties
- Color/Form: Powder
- Density: 1.63
- PSA: 215.83000
- LogP: -1.36250
Isoliquiritin apioside Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM182320-10mg |
Isoliquiritin apioside |
120926-46-7 | 97% | 10mg |
$374 | 2021-06-15 | |
| DC Chemicals | DCQ-093-20 mg |
Isoliquiritin apioside |
120926-46-7 | >98%, Standard References Grade | 20mg |
$280.0 | 2022-02-28 | |
| TRC | I209180-1mg |
Isoliquiritin apioside |
120926-46-7 | 1mg |
$ 180.00 | 2022-06-04 | ||
| TRC | I209180-2.5mg |
Isoliquiritin apioside |
120926-46-7 | 2.5mg |
$ 265.00 | 2022-06-04 | ||
| TRC | I209180-5mg |
Isoliquiritin apioside |
120926-46-7 | 5mg |
$ 580.00 | 2022-06-04 | ||
| MedChemExpress | HY-N2497-5mg |
Isoliquiritin apioside |
120926-46-7 | 99.87% | 5mg |
¥900 | 2024-04-20 | |
| MedChemExpress | HY-N2497-10mg |
Isoliquiritin apioside |
120926-46-7 | 99.87% | 10mg |
¥1440 | 2024-04-20 | |
| S e l l e c k ZHONG GUO | S0923-1mg |
Isoliquiritin apioside |
120926-46-7 | 99.89% | 1mg |
¥1040.84 | 2023-09-15 | |
| ChemScence | CS-0022768-5mg |
Isoliquiritin apioside |
120926-46-7 | 99.87% | 5mg |
$215.0 | 2022-04-28 | |
| ChemScence | CS-0022768-10mg |
Isoliquiritin apioside |
120926-46-7 | 99.87% | 10mg |
$350.0 | 2022-04-28 |
Isoliquiritin apioside Suppliers
Isoliquiritin apioside Related Literature
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Hui-Long Luo,Jie Zhong,Fu-Yuan Ye,Qian Wang,Yue-Ming Ma,Ping Liu,Hua Zhang,Ming-Yu Sun,Jian Jiang Anal. Methods 2014 6 4593
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Cheng-Cheng Shi,Tian-Ran Chen,Qi-Hua Zhang,Ling-Hua Wei,Chao Huang,Ya-Di Zhu,Hai-Bin Liu,Ya-Kun Bai,Fang-Jun Wang,Wen-Zhi Guo,Li-Rong Zhang,Guang-Bo Ge RSC Adv. 2020 10 3626
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Yingchun Liu,Guoxiang Sun,Jiayao Luan,Junhong Ling,Jing Zhang,Fangliang Yang RSC Adv. 2016 6 366
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Shuai Ji,Yujie Wang,Zhenyu Su,Dandan He,Yan Du,Mengzhe Guo,Dongzhi Yang,Daoquan Tang RSC Adv. 2018 8 13989
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Qingqing Song,Yunfang Zhao,Xiaojia Chen,Jun Li,Peng Li,Yong Jiang,Yitao Wang,Yuelin Song,Pengfei Tu RSC Adv. 2017 7 31838
Additional information on Isoliquiritin apioside
Recent Advances in the Study of Isoliquiritin Apioside (CAS: 120926-46-7): A Promising Bioactive Compound in Chemical Biology and Medicine
Isoliquiritin apioside (CAS: 120926-46-7) is a flavonoid glycoside derived from licorice (Glycyrrhiza species), which has garnered significant attention in recent years due to its diverse pharmacological properties. This compound, characterized by its unique apioside moiety, exhibits potent anti-inflammatory, antioxidant, and anticancer activities, making it a subject of intense research in chemical biology and drug development. The present research brief aims to synthesize the latest findings on isoliquiritin apioside, focusing on its molecular mechanisms, therapeutic potential, and recent advancements in its isolation, synthesis, and application.
Recent studies have elucidated the molecular pathways through which isoliquiritin apioside exerts its biological effects. For instance, a 2023 study published in the Journal of Natural Products demonstrated that isoliquiritin apioside inhibits the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding underscores its potential as a therapeutic agent for chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Additionally, its antioxidant properties have been linked to the activation of the Nrf2/ARE pathway, which enhances cellular defense mechanisms against oxidative stress.
In the realm of oncology, isoliquiritin apioside has shown promising results as an anticancer agent. A 2024 study in Cancer Letters reported that the compound induces apoptosis in colorectal cancer cells by upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2). Furthermore, isoliquiritin apioside has been found to inhibit tumor angiogenesis by suppressing VEGF expression, highlighting its potential as a multi-targeted anticancer therapy. These findings are particularly relevant given the growing interest in natural products as sources of novel chemotherapeutic agents with fewer side effects.
Advances in the isolation and synthesis of isoliquiritin apioside have also been reported. Traditional extraction methods from licorice roots are often time-consuming and yield low quantities of the compound. However, a 2023 study in Phytochemistry described an optimized enzymatic hydrolysis technique that significantly improves the yield and purity of isoliquiritin apioside. Moreover, synthetic biology approaches, including heterologous expression in microbial hosts, are being explored to enable large-scale production. These technological advancements are critical for facilitating preclinical and clinical studies.
Despite these promising developments, challenges remain in the clinical translation of isoliquiritin apioside. Pharmacokinetic studies indicate that the compound has low oral bioavailability, necessitating the development of novel drug delivery systems such as nanoparticles or liposomes. Furthermore, comprehensive toxicological evaluations are required to ensure its safety for human use. Collaborative efforts between chemists, biologists, and clinicians will be essential to address these challenges and unlock the full therapeutic potential of isoliquiritin apioside.
In conclusion, isoliquiritin apioside (CAS: 120926-46-7) represents a multifaceted bioactive compound with significant therapeutic promise. Its anti-inflammatory, antioxidant, and anticancer properties, coupled with recent advancements in its production and mechanistic understanding, position it as a compelling candidate for further research and development. Future studies should focus on overcoming bioavailability and toxicity hurdles to pave the way for its clinical application.